molecular formula C17H21NO3 B8493060 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol CAS No. 907192-58-9

3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol

Cat. No.: B8493060
CAS No.: 907192-58-9
M. Wt: 287.35 g/mol
InChI Key: BRNSXXNDPOYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol is an organic compound with the molecular formula C17H21NO3 It is known for its unique structure, which includes a phenol group, a methoxyphenoxy group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminomethyl group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aminomethyl group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[3-(4-Hydroxyphenoxy)propyl]aminomethyl]phenol
  • 3-[[3-(4-Methylphenoxy)propyl]aminomethyl]phenol
  • 3-[[3-(4-Ethoxyphenoxy)propyl]aminomethyl]phenol

Uniqueness

3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenoxy group.

Properties

CAS No.

907192-58-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-[[3-(4-methoxyphenoxy)propylamino]methyl]phenol

InChI

InChI=1S/C17H21NO3/c1-20-16-6-8-17(9-7-16)21-11-3-10-18-13-14-4-2-5-15(19)12-14/h2,4-9,12,18-19H,3,10-11,13H2,1H3

InChI Key

BRNSXXNDPOYMLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCNCC2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Methoxyphenoxy)propylamine (10.0 g) was dissolved in methanol (50 mL) at room temperature, a solution of 3-hydroxybenzaldehyde (6.7 g) in methanol (50 mL) was added dropwise within 5 minutes at water temperature (about 20° C.), and then the resulting mixture was stirred at room temperature for 20 hours. Then, sodium borohydride (2.1 g)/water (100 mL) was added dropwise at water temperature (about 20° C.) for 5 minutes, and the mixture was stirred at room temperature for 12 hours. Precipitates were removed, washed with water and then dried under reduced pressure at 80° C. for 5 hours. Pale yellow crystals were obtained (13.9 g, 87.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.